molecular formula C9H9FO3 B1498648 4-Fluoro-2-methylphenoxy acetic acid

4-Fluoro-2-methylphenoxy acetic acid

Cat. No.: B1498648
M. Wt: 184.16 g/mol
InChI Key: MJESFQARYVVZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methylphenoxy acetic acid (CAS 451-88-7) is a fluorinated analog of phenoxyacetic acid, serving as a versatile synthetic intermediate in chemical research. Its structure is part of a class of compounds historically significant for their potent biological activity, most notably as the core scaffold in widely used phenoxy herbicides such as MCPA (2-methyl-4-chlorophenoxyacetic acid) . Researchers value this compound for developing novel agrochemicals, as the strategic introduction of a fluorine atom can profoundly influence a molecule's reactivity, metabolic stability, and interaction with biological targets . The compound acts as a key building block for the synthesis of more complex molecules, including potential pharmaceuticals and advanced materials . In biological contexts, phenoxyacetic acids like MCPA function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and death in susceptible plants . This mechanism makes related compounds, including fluorinated derivatives, valuable tools for plant biology studies and herbicide discovery. Synthetic routes to such compounds often involve nucleophilic substitution reactions, such as the Williamson ether synthesis, between a substituted phenol and a haloacetate ester . This product is intended for research and development purposes only. This compound is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenoxy)acetic acid

InChI

InChI=1S/C9H9FO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

MJESFQARYVVZSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)OCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Nitration Reactions

The aromatic ring undergoes electrophilic substitution, particularly nitration, under controlled conditions :

Reaction Example :

4 Fluoro 2 methylphenoxy acetic acidH SO 0 CHNO 3 Nitro 4 fluoro 2 methylphenoxy acetic acid\text{4 Fluoro 2 methylphenoxy acetic acid}\xrightarrow[\text{H SO 0 C}]{\text{HNO }}\text{3 Nitro 4 fluoro 2 methylphenoxy acetic acid}

Data Table :

Nitrating AgentTemperatureYieldKey Observations
HNO₃/H₂SO₄0°C59–90%Regioselectivity at C3 due to fluorine’s meta-directing effect

Mechanistic Insight :
Fluorine’s electron-withdrawing effect directs nitration to the meta position relative to the phenoxy group, while the methyl group minimally influences orientation .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Esterification :

4 Fluoro 2 methylphenoxy acetic acidR OHAlkyl esters\text{4 Fluoro 2 methylphenoxy acetic acid}\xrightarrow[\text{H }]{\text{R OH}}\text{Alkyl esters}

Typical Reagents : Methanol, ethanol, or thionyl chloride (SOCl₂) for acyl chloride intermediate .

Amidation :

4 Fluoro 2 methylphenoxy acetic acidDCC DMAPR NH Amides\text{4 Fluoro 2 methylphenoxy acetic acid}\xrightarrow[\text{DCC DMAP}]{\text{R NH }}\text{Amides}

Applications : Used to create bioactive analogs for pharmaceutical studies.

Cyclization and Heterocycle Formation

Under dehydrating conditions, the compound forms lactones or reacts with amines to generate heterocycles:

Example Reaction :

4 Fluoro 2 methylphenoxy acetic acidP O Coumarin analogs\text{4 Fluoro 2 methylphenoxy acetic acid}\xrightarrow{\text{P O }}\text{Coumarin analogs}

Mechanism : Intramolecular esterification followed by dehydration.

Comparative Reactivity with Structural Analogs

CompoundKey Reaction Differences
4-Fluoro-3-methylphenoxy acetic acidHigher steric hindrance reduces electrophilic substitution rates
2-(4-Fluorophenyl)acetic acidLacks phenoxy group; reactivity focused on phenyl ring
4-Chloro-2-methylphenoxy acetic acidChlorine’s stronger EWG enhances electrophilic reactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents (Position) Functional Group Key Applications pKa* (Acetic Acid Group)
4-Fluoro-2-methylphenoxy acetic acid C₉H₉FO₃ F (4), CH₃ (2) Phenoxy acetic acid Potential herbicide ~3.1–3.5
4-Chloro-2-methylphenoxy acetic acid (MCPA) C₉H₉ClO₃ Cl (4), CH₃ (2) Phenoxy acetic acid Herbicide ~3.0
4-Fluoro-2-methylphenylacetic acid C₉H₉FO₂ F (4), CH₃ (2) Phenylacetic acid Pharmaceutical intermediate ~4.2–4.5
2-(4-Fluorophenyl)acetic acid C₈H₇FO₂ F (4) Phenylacetic acid Chemical synthesis ~4.5

Notes:

  • Acidity: The phenoxy acetic acid derivatives (e.g., MCPA) exhibit lower pKa (~3.0–3.5) compared to phenylacetic acids (~4.2–4.5) due to the electron-withdrawing effect of the oxygen linkage.

Research Findings and Mechanistic Insights

  • Spectroscopic Characterization: FTIR and XPS analyses of ASBB reveal that -COOH groups form monodentate coordination complexes with U(VI), highlighting the role of carboxylate functionalities in adsorption. This mechanism may extend to other acetic acid derivatives.
  • Thermodynamic Behavior : Adsorption of uranium by ASBB follows pseudo-second-order kinetics, indicating chemisorption dominates. Similar behavior is expected for structurally related compounds.

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound MCPA 4-Fluoro-2-methylphenylacetic acid
Molecular Weight (g/mol) 184.16 200.62 168.17
Water Solubility (mg/L)* ~500–1,000 ~700 ~300–500
Log P (Octanol-Water) ~1.8–2.2 ~2.5 ~1.5–2.0
Melting Point (°C) Not reported 118–120 95–98

Table 2: Adsorption Performance of Acetic Acid Derivatives

Compound/Adsorbent Target Analyte Maximum Adsorption Capacity (mg/g) Optimal pH Reference
ASBB (acetic acid-modified biochar) U(VI) 112.40 6.0
MCPA-imprinted polymer MCPA 87.4 6.5

Preparation Methods

Preparation Methods

Synthesis via Nucleophilic Substitution of 4-Fluoro-2-methylphenol

A common and effective route involves the reaction of 4-fluoro-2-methylphenol (also known as 4-fluoro-2-methylcresol) with chloroacetic acid or its sodium salt under alkaline conditions:

  • Step 1: Preparation of sodium 4-fluoro-2-methylphenolate by treating 4-fluoro-2-methylphenol with sodium hydroxide.
  • Step 2: Alkylation of the phenolate ion with chloroacetic acid or sodium chloroacetate to yield the sodium salt of 4-fluoro-2-methylphenoxy acetic acid.
  • Step 3: Acidification of the reaction mixture to liberate the free acid.

This method is favored due to its simplicity and the availability of starting materials.

Fluorination of 2-methylphenoxy acetic acid Derivatives

Alternatively, the fluorine substituent can be introduced by electrophilic fluorination of 2-methylphenoxy acetic acid derivatives using selective fluorinating agents under controlled conditions. This approach requires careful control of reaction parameters to avoid over-fluorination or side reactions.

Industrial Scale Production

Industrial processes often involve:

  • Continuous flow reactors to optimize reaction kinetics and heat management.
  • Use of sodium o-cresolate (sodium salt of 2-methylphenol) as a precursor.
  • Condensation with chloroacetic acid in alkaline aqueous medium.
  • Subsequent fluorination or halogenation steps under controlled pH (7.0 to 9.0) and low temperature (0-10 °C) to maintain selectivity and yield.

Detailed Example from Analogous Compound Preparation (Chlorinated Analogue)

Though direct literature on this compound is limited, preparation methods for closely related compounds such as 4-chloro-2-methylphenoxy acetic acid provide valuable insights:

Step Description Conditions Notes
1 Formation of sodium o-cresolate by reacting o-cresol with sodium hydroxide 85-90 °C, adiabatic High purity o-cresol (>99.5%) used
2 Condensation of sodium o-cresolate with chloroacetic acid in sodium hydroxide solution 90-100 °C, semi-batch dosing Reaction mass kept alkaline (pH >11)
3 Removal of unreacted o-cresol by xylene extraction Ambient temperature Separation of phases for purification
4 Chlorination of the reaction mass using sodium hypochlorite and hydrochloric acid 20-25 °C, pH 7-9 Chlorination time 20-30 min
5 Acidification and crystallization of product Concentrated HCl, centrifugation Product purity 94.5-95% by weight

This process emphasizes the importance of pH control, temperature regulation, and purification steps to achieve high purity and yield.

Reaction Conditions and Parameters

Parameter Typical Range Effect on Reaction
Temperature 0 - 10 °C (fluorination/chlorination) Low temperature prevents side reactions and degradation
pH 7.0 - 9.0 during halogenation Maintains hypochlorite stability and prevents precipitates
Reaction Time 20 - 90 minutes Sufficient for complete substitution without overreaction
Reagents Sodium hydroxide, chloroacetic acid, sodium hypochlorite (for halogenation) Stoichiometric balance critical for yield

Purification Techniques

These steps are crucial in producing a high-purity compound suitable for industrial or research applications.

Research Findings and Yields

  • The condensation reaction of sodium phenolate with chloroacetic acid typically proceeds with high conversion rates (>95%).
  • Halogenation (chlorination or fluorination) under controlled conditions achieves 94-97% purity.
  • Continuous flow methods improve reproducibility and scalability.
  • Yields for analogous compounds are generally in the range of 85-95% depending on reaction optimization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Purity Notes
Nucleophilic substitution 4-Fluoro-2-methylphenol + chloroacetic acid NaOH 85-100 °C, alkaline 85-90% >95% Simple and direct
Electrophilic fluorination 2-Methylphenoxy acetic acid Selective fluorinating agent Low temperature, controlled pH Variable High Requires careful control
Industrial continuous flow Sodium o-cresolate + chloroacetic acid + NaOCl NaOH, HCl 0-25 °C, pH 7-9 90-95% 94.5-95% Scalable, high purity

Q & A

Q. What are the recommended methods for synthesizing 4-fluoro-2-methylphenoxy acetic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves alkylation of 4-fluoro-2-methylphenol with chloroacetic acid under basic conditions. Key steps include:

  • Alkylation : Reacting 4-fluoro-2-methylphenol with chloroacetic acid in the presence of NaOH to form the phenoxy acetate intermediate.
  • Acidification : Adjusting the pH to precipitate the product.
    Critical reaction parameters:
  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • pH Control : Alkaline conditions (pH 10–12) during alkylation prevent side reactions like ester hydrolysis .
  • Purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical techniques are most effective for characterization?

Methodological Answer: Purity assurance requires a combination of chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor impurities; retention time ~8.2 min under gradient elution (acetonitrile/0.1% formic acid) .
  • NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.6 ppm (OCH2CO), and δ 2.3 ppm (CH3) .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 213) confirms molecular weight .
  • Melting Point : Compare observed mp (e.g., 142–144°C) to literature values .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to limit inhalation of vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Collect acidic waste in dedicated containers for incineration .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-fluoro and 2-methyl groups) influence the reactivity and bioactivity of phenoxy acetic acid derivatives?

Methodological Answer:

  • Electron-Withdrawing Effects : The 4-fluoro group increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic substitution .
  • Steric Effects : The 2-methyl group reduces rotational freedom, potentially stabilizing interactions with biological targets (e.g., enzyme active sites) .
  • Biological Activity : Fluorination improves metabolic stability, while methyl substitution modulates lipophilicity (logP ~2.5), affecting membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
  • Metabolic Profiling : LC-MS/MS-based metabolomics identifies degradation products that may confound activity measurements .
  • Structural Confirmation : X-ray crystallography or NOESY NMR validates compound integrity before bioassays .

Q. What isotopic labeling techniques are most informative for studying the metabolic pathways of this compound?

Methodological Answer:

  • 13C/18O Labeling : Introduce 13C at the acetic acid moiety (e.g., via NaH13CO3) to trace decarboxylation pathways .
  • Deuterium Labeling : Synthesize d3-methyl derivatives (CD3) to monitor demethylation using GC-MS .
  • Radioisotopes : 14C-labeled compounds enable autoradiography for tissue distribution studies .

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